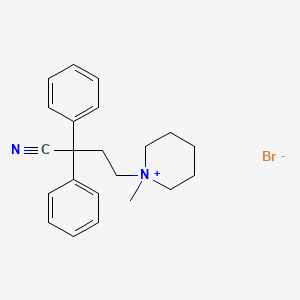
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide is a synthetic compound with a molecular formula of C22H27BrN2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves the reaction of 4-bromo-2,2-diphenylbutyronitrile with 1-methylpiperidine. This reaction typically occurs in the presence of a base such as sodium carbonate and a catalytic amount of potassium iodide. The reaction is carried out in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or extraction methods to obtain the final compound .
化学反应分析
Types of Reactions
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromide ion with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the piperidinium ring.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
科学研究应用
1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects .
相似化合物的比较
Similar Compounds
Piritramide: A synthetic opioid analgesic with a similar chemical structure and analgesic properties.
Diphenoxylate: An opioid used to treat diarrhea, structurally related to 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
分子式 |
C22H27BrN2 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanenitrile;bromide |
InChI |
InChI=1S/C22H27N2.BrH/c1-24(16-9-4-10-17-24)18-15-22(19-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
GYKYYGKCFDTIEO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)

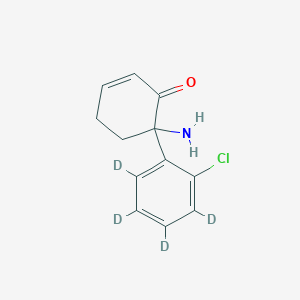
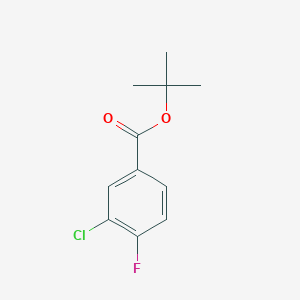
![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
![tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B13451207.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)
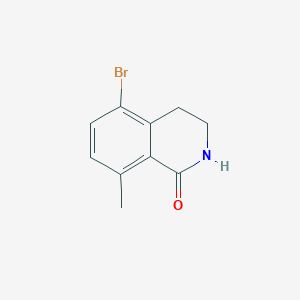
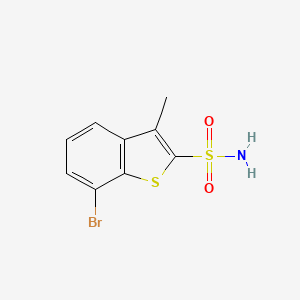
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)

![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
